Cas no 1382786-22-2 (2-Bromo-3,6-difluoropyridine)

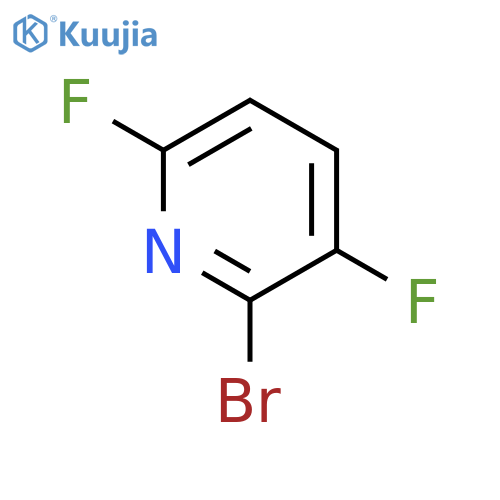

2-Bromo-3,6-difluoropyridine structure

商品名:2-Bromo-3,6-difluoropyridine

CAS番号:1382786-22-2

MF:C5H2BrF2N

メガワット:193.976887226105

MDL:MFCD27939127

CID:1092758

PubChem ID:72942509

2-Bromo-3,6-difluoropyridine 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-3,6-difluoropyridine

- 2-Bromo-3,6-difluoro-pyridine

- SXNOETYVINFCJZ-UHFFFAOYSA-N

- FCH2514427

- AK147394

- AX8284832

- ST24040072

-

- MDL: MFCD27939127

- インチ: 1S/C5H2BrF2N/c6-5-3(7)1-2-4(8)9-5/h1-2H

- InChIKey: SXNOETYVINFCJZ-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C([H])=C([H])C(=N1)F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 101

- トポロジー分子極性表面積: 12.9

2-Bromo-3,6-difluoropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM173046-5g |

2-bromo-3,6-difluoropyridine |

1382786-22-2 | 95%+ | 5g |

$1433 | 2022-06-13 | |

| Apollo Scientific | PC911877-100mg |

2-Bromo-3,6-difluoropyridine |

1382786-22-2 | 95% | 100mg |

£250.00 | 2023-09-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100857-25 G |

2-bromo-3,6-difluoropyridine |

1382786-22-2 | 97% | 25g |

¥ 32,010.00 | 2021-05-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100857-250 MG |

2-bromo-3,6-difluoropyridine |

1382786-22-2 | 97% | 250MG |

¥ 1,141.00 | 2022-10-13 | |

| Enamine | EN300-244432-0.1g |

2-bromo-3,6-difluoropyridine |

1382786-22-2 | 95% | 0.1g |

$169.0 | 2024-06-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100857-10 G |

2-bromo-3,6-difluoropyridine |

1382786-22-2 | 97% | 10g |

¥ 16,005.00 | 2022-10-13 | |

| Enamine | EN300-244432-0.25g |

2-bromo-3,6-difluoropyridine |

1382786-22-2 | 95% | 0.25g |

$241.0 | 2024-06-19 | |

| Enamine | EN300-244432-0.5g |

2-bromo-3,6-difluoropyridine |

1382786-22-2 | 95% | 0.5g |

$381.0 | 2024-06-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100857-500 MG |

2-bromo-3,6-difluoropyridine |

1382786-22-2 | 97% | 500MG |

¥ 2,560.00 | 2021-05-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100857-500MG |

2-bromo-3,6-difluoropyridine |

1382786-22-2 | 97% | 500MG |

¥ 1,386.00 | 2023-03-06 |

2-Bromo-3,6-difluoropyridine 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

1382786-22-2 (2-Bromo-3,6-difluoropyridine) 関連製品

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1382786-22-2)2-Bromo-3,6-difluoropyridine

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):428.0/706.0/1625.0